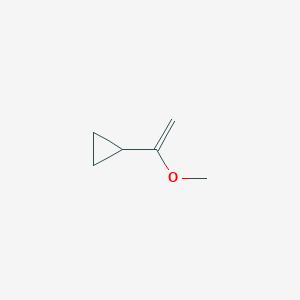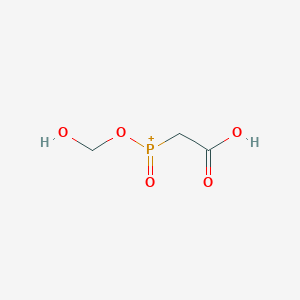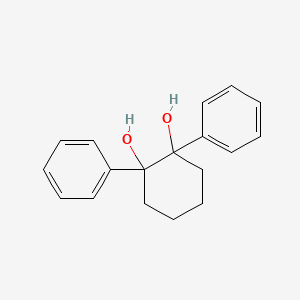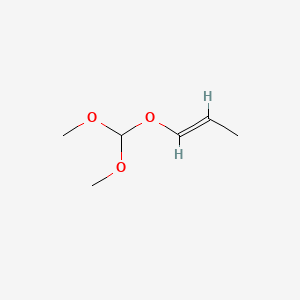
Dihexadecenyl hydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihexadecenyl hydrogen phosphate is a negatively charged lipid that is used for the formation of model membranes. It is known for its role in various scientific and industrial applications, particularly in the field of electrochemistry and sensor development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dihexadecenyl hydrogen phosphate typically involves the reaction of hexadecenyl alcohol with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the esterification of the alcohol with phosphoric acid, followed by purification steps to isolate the compound .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Dihexadecenyl hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphates with higher oxidation states.
Reduction: It can be reduced under specific conditions to form lower oxidation state phosphates.
Substitution: The hydrogen atom in the phosphate group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various phosphates and substituted phosphates, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Dihexadecenyl hydrogen phosphate has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of dihexadecenyl hydrogen phosphate involves its interaction with various molecular targets and pathways. In electrochemical applications, it enhances the electron transfer rate and reduces the resistance to charge transfer, leading to improved sensitivity and selectivity of the modified electrodes . In biological systems, it interacts with lipid bilayers to form stable membranes, which can be used to study membrane dynamics and interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to dihexadecenyl hydrogen phosphate include:
Dihexadecyl phosphate: Another lipid used in the formation of model membranes.
Dicetyl phosphate: A similar compound with applications in electrochemistry and sensor development.
Uniqueness
This compound is unique due to its specific structure, which allows for enhanced interactions with molecular targets and improved performance in various applications. Its ability to form stable lipid bilayers and enhance electron transfer rates makes it particularly valuable in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
65104-95-2 |
|---|---|
Molekularformel |
C32H63O4P |
Molekulargewicht |
542.8 g/mol |
IUPAC-Name |
[(E)-hexadec-1-enyl] [(E)-hexadec-2-enyl] hydrogen phosphate |
InChI |
InChI=1S/C32H63O4P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-37(33,34)36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h27,29-30,32H,3-26,28,31H2,1-2H3,(H,33,34)/b29-27+,32-30+ |
InChI-Schlüssel |
WHVCYBQKEYEREN-FBZAWFDBSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCC/C=C/OP(=O)(O)OC/C=C/CCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCC=COP(=O)(O)OCC=CCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


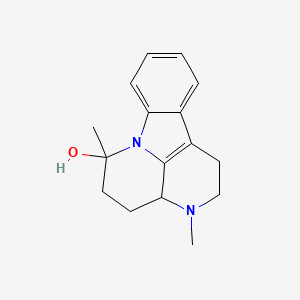
![(1S)-5-Acetyl-2-oxa-5-azabicyclo[2.2.1]heptan-3-one](/img/structure/B14476402.png)
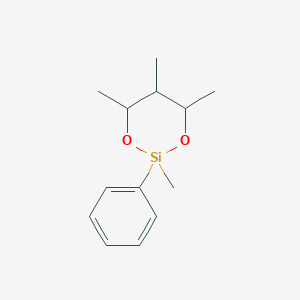
![[(Dimethylsulfamoylamino)sulfanylsulfamoyl-methylamino]methane](/img/structure/B14476421.png)
![3,3'-[Methylenebis(dimethylsilanediyl)]bis(N,N-dimethylpropan-1-amine)](/img/structure/B14476426.png)
